3-(4-Pyrimidinyl)butanoic acid
Description
Contextual Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. chemicalbook.com This arrangement makes pyrimidine and its derivatives π-deficient, which influences their chemical reactivity, facilitating nucleophilic substitution reactions. chemicalbook.com The pyrimidine scaffold is of immense biological importance as it forms the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). Beyond their role in genetics, pyrimidine derivatives exhibit a wide array of biological activities, and are found in many synthetic compounds, including various pharmaceuticals. chemicalbook.com The versatility of the pyrimidine ring makes it a privileged structure in medicinal chemistry and a frequent target in organic synthesis.
Role of Butanoic Acid Moiety in Advanced Organic Synthesis
The butanoic acid moiety, a four-carbon carboxylic acid, is a common building block in organic synthesis. Its carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction. In the context of drug development and materials science, the butanoic acid linker can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with biological targets. The aliphatic chain of the butanoic acid moiety can also provide conformational flexibility, which can be crucial for the binding of a molecule to a receptor or enzyme. The incorporation of a butanoic acid side chain is a strategy used to create more complex molecules with specific physical and biological properties.
Overview of 3-(4-Pyrimidinyl)butanoic Acid within the Scope of Pyrimidine-Butanoic Acid Conjugates
This compound is a molecule that conjugates a pyrimidine ring with a butanoic acid chain. This structure is an example of a pyrimidine-butanoic acid conjugate, a class of compounds that has drawn interest in medicinal chemistry due to the combination of a biologically active heterocyclic core with a flexible acidic side chain. While the broader class of pyrimidine-substituted acids has been explored in various research contexts, specific academic literature detailing the synthesis and properties of the 3-(4-pyrimidinyl) isomer is not extensively reported. Derivatives of pyrimidine-butanoic acids have been investigated for their potential biological activities.
Research Objectives and Scope for this compound
The primary research objectives for a compound like this compound would typically involve its chemical synthesis, characterization, and the exploration of its potential applications, particularly in medicinal chemistry. The scope of such research would likely include the development of efficient synthetic routes, the detailed study of its physicochemical properties, and the evaluation of its biological activity. However, based on currently available academic literature, dedicated research focusing specifically on this compound appears to be limited. Future research could aim to fill this gap by systematically investigating this compound and its potential as a building block for more complex molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-pyrimidin-4-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(4-8(11)12)7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) |
InChI Key |
PPIKCCULTNFQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=NC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Pyrimidinyl Butanoic Acid and Analogues
Retrosynthetic Analysis of 3-(4-Pyrimidinyl)butanoic Acid
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by transforming a target molecule into simpler precursor structures. amazonaws.comadvancechemjournal.com For this compound, the analysis can proceed through two primary disconnections.
A functional group interconversion (FGI) approach suggests that the butanoic acid moiety can be derived from a corresponding ester, nitrile, or other precursor, which can simplify the synthetic steps. The most logical disconnection is the C-C bond between the pyrimidine (B1678525) ring and the butanoic acid side chain. This leads to a pyrimidine synthon (e.g., a 4-halopyrimidine or a pyrimidine metal species) and a four-carbon side-chain synthon (e.g., an enolate or an organometallic reagent derived from a butanoate).
A second approach involves disconnecting the pyrimidine ring itself. The pyrimidine ring is a 1,3-diazine, which can be retrosynthetically cleaved into components suitable for classical pyrimidine syntheses. advancechemjournal.com A common strategy involves a [3+3] fragmentation, breaking the ring down to a 1,3-dicarbonyl compound equivalent and an amidine or urea (B33335) derivative. advancechemjournal.com In this case, the 1,3-dicarbonyl precursor would need to incorporate the butanoic acid side chain. This leads to precursors such as formamidine (B1211174) and a β-keto ester bearing the desired side chain.

Derivatization and Functionalization of the Butanoic Acid Chain
Functionalization of the butanoic acid portion of the molecule is critical for modulating its physicochemical and pharmacological properties. Key strategies focus on introducing chirality and transforming the carboxylic acid group into other functional derivatives.
The creation of a chiral center at the C-3 position of the butanoic acid chain is of significant interest, as stereochemistry often plays a pivotal role in biological activity. Asymmetric hydrogenation and Michael additions are prominent methods for achieving high enantioselectivity.
One effective strategy is the asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor. For instance, palladium-catalyzed asymmetric hydrogenation of β-arylbutenoates has been shown to produce enantioenriched β-arylbutanoic esters with high yields and excellent enantioselectivities (up to 97:3 enantiomeric ratio). dicp.ac.cnresearchgate.net This method could be adapted for the synthesis of this compound by using a pyrimidinyl-substituted butenoate as the substrate. The reaction typically employs a chiral diphosphine ligand in conjunction with a palladium catalyst.
Another powerful technique is the organocatalytic asymmetric Michael addition. rsc.org This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For example, the enantioselective conjugate addition of nitromethane (B149229) to α,β-unsaturated aldehydes, catalyzed by chiral prolinol derivatives, can furnish Michael adducts with excellent enantiomeric excess (94–96% ee). mdpi.com Subsequent chemical modifications of the nitro group can lead to the desired butanoic acid structure. These methods provide a robust pathway to optically active β-substituted carboxylic acids. rsc.org
Table 1: Comparison of Stereoselective Methods for β-Arylbutanoic Acid Synthesis
| Method | Catalyst/Reagent | Substrate | Enantioselectivity (er or ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Palladium / Chiral Diphosphine Ligand | α,α-Difluoro-β-arylbutenoate | up to 97:3 er | dicp.ac.cnresearchgate.net |
The carboxylic acid functional group is a versatile handle for further derivatization. Standard transformations can convert it into esters, amides, acid chlorides, and alcohols, each potentially offering different biological interactions or serving as an intermediate for further synthesis.
The synthesis of various pyrimidine-5-carboxylic acid derivatives showcases these transformations. acs.org The parent acid can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then be reacted with alcohols or amines to form esters and amides, respectively. Direct esterification or amidation of the carboxylic acid is also common, often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Studies on thieno[2,3-d]pyrimidine (B153573) derivatives with carboxylic groups similarly highlight the utility of these transformations in creating libraries of analogous compounds for structure-activity relationship studies. nuph.edu.ua
Strategies for Integration of Pyrimidine and Butanoic Acid Moieties
The central challenge in synthesizing the target molecule is the formation of the C-C bond that connects the pyrimidine ring to the butanoic acid side chain. Modern cross-coupling reactions and one-pot multicomponent procedures are the foremost strategies employed for this purpose.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for forming C-C bonds between aromatic heterocycles and alkyl chains. mdpi.com The reaction typically couples a halopyrimidine with an appropriate organoboron reagent. For the synthesis of this compound, two primary Suzuki pathways are feasible:
Reaction of a 4-halopyrimidine (e.g., 4-chloropyrimidine) with a butanoic acid derivative containing a boronic acid or ester at the 3-position.
Reaction of a 4-pyrimidinylboronic acid with a 3-halobutanoic acid derivative.
The Suzuki coupling of 2,4-dichloropyrimidines has been shown to proceed with high regioselectivity at the more reactive C4 position, making 4-substituted pyrimidines readily accessible. mdpi.comnih.gov The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), and solvent, are crucial for achieving high yields. mdpi.com
The Grignard reaction provides an alternative C-C bond-forming strategy. researchgate.net This can involve either the reaction of a pyrimidyl Grignard reagent (formed from a halopyrimidine) with an electrophile like an epoxide or α,β-unsaturated ester, or the coupling of a Grignard reagent derived from a halobutanoate with a halopyrimidine, typically catalyzed by transition metals like nickel or palladium. researchgate.net A classic approach is the carboxylation of a Grignard reagent with carbon dioxide (dry ice) to form the carboxylic acid, which could be applied if the Grignard reagent is formed from a precursor already containing the pyrimidine and the propyl portion of the chain. tamu.edulibretexts.org
Table 2: Key C-C Coupling Reactions for Pyrimidine Arylation/Alkylation
| Reaction | Key Reactants | Catalyst | Key Features | References |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halopyrimidine + Organoboronic Acid/Ester | Palladium complex (e.g., Pd(PPh₃)₄) | High functional group tolerance; regioselective. | mdpi.commdpi.comresearchgate.net |
One-pot, multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reactants in a single step. nih.gov The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidines (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. nih.gov The resulting DHPMs can be subsequently oxidized to the corresponding pyrimidine. A synthetic route to this compound could be envisioned by using a β-keto ester that incorporates the desired side chain, which would then cyclize with an appropriate amidine source. Various catalysts and conditions, including microwave irradiation and solvent-free approaches, have been developed to improve the efficiency of the Biginelli reaction. nih.govias.ac.inresearchgate.net
More broadly, various one-pot procedures for synthesizing substituted pyrimidines have been developed. These include catalyst-free cycloadditions of enamidines and three-component couplings of enamines, orthoformates, and ammonium (B1175870) acetate, demonstrating the versatility of MCRs in constructing the pyrimidine core. mdpi.comorganic-chemistry.org
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction parameters is essential for maximizing product yield and purity. For the synthetic methods described, extensive research has been conducted to identify the most effective conditions.
In Suzuki-Miyaura couplings, key variables include the catalyst, ligand, base, and solvent. Studies on dichloropyrimidines found that using 0.5 mol% of Pd(PPh₃)₄ with a carbonate base under microwave irradiation for just 15 minutes could provide C4-substituted products in good to excellent yields. mdpi.com The choice of solvent can also be critical, with alcoholic mixtures sometimes affording greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov
For the Biginelli reaction, optimization has focused on catalysts and energy sources. While the classic reaction uses strong acid and gives low yields, modern protocols employ Lewis acids, Brønsted acids (like p-toluenesulfonic acid), or ionic liquids as catalysts. jsynthchem.commdpi.com The use of microwave irradiation or ultrasound can dramatically reduce reaction times from many hours to a few minutes and increase yields to over 90%. sennosbiotech.comresearchgate.net The optimal conditions are often found to be substrate-dependent, requiring careful screening of parameters for each specific synthesis.
Table 3: Example of Optimization Parameters for Pyrimidine Synthesis
| Reaction Type | Parameter Varied | Typical Range/Options | Effect on Outcome | References |
|---|---|---|---|---|
| Suzuki Coupling | Catalyst Loading | 0.5 - 5 mol% | Lower loading is more cost-effective if active. | mdpi.com |
| Solvent | Dioxane, Toluene, DMF, Alcoholic mixtures | Affects solubility, reactivity, and temperature. | mdpi.comnih.gov | |
| Energy Source | Conventional heating, Microwave | Microwave often reduces reaction time significantly. | mdpi.com | |
| Biginelli Reaction | Catalyst | HCl, p-TSA, Lewis Acids (e.g., FeCl₃), PPE | Choice of catalyst can dramatically improve yield. | jsynthchem.comscispace.com |
| Solvent | Ethanol (B145695), THF, Acetonitrile (B52724), Solvent-free | Polar solvents are often preferred; solvent-free is greener. | jsynthchem.comsennosbiotech.com |
Catalyst Systems and Reagent Selection
The choice of catalyst and reagents is paramount in directing the regioselectivity and efficiency of reactions involving the pyrimidine nucleus. While direct synthesis of this compound is not extensively documented, analogous transformations provide insight into plausible catalytic systems.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are established methods for forming C-C bonds with pyrimidine rings. nih.gov For instance, a pre-functionalized pyrimidine, such as a halopyrimidine, can be coupled with a suitable organoboron or organotin reagent carrying the butanoic acid moiety or a precursor. The selection of the palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions.
More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles, including pyrimidines. nih.govrsc.org Rhodium(I) and Iridium complexes have shown promise in the ortho-alkylation of nitrogen-containing heterocycles. nih.govmdpi.com These methods offer a more atom-economical approach by avoiding the pre-functionalization of the pyrimidine ring. For example, a pyrimidine derivative could potentially be directly coupled with a molecule containing the butanoic acid chain.
Metal-free C-H borylation of 2-pyrimidylanilines has also been reported, offering a pathway to introduce a functional handle for subsequent cross-coupling reactions. rsc.org This approach, however, is contingent on the presence of a directing group.
In the context of building the pyrimidine ring with the side chain already incorporated, various catalyzed cyclization reactions are employed. These can involve catalysts such as copper, zirconium, or strong bases like sodium hydroxide (B78521) and potassium hydroxide. mdpi.com The choice of catalyst often depends on the specific precursors and the desired substitution pattern on the pyrimidine ring.
A summary of potential catalyst systems for related pyrimidine functionalizations is presented in the table below.
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| Pd(dppf)Cl2 / Ag2CO3 | Suzuki-Miyaura Coupling | 5-Bromo-1,2,3-triazine | 5-Aryl-1,2,3-triazine | researchgate.net |
| RhCl(PCy3)2 | C-H Alkylation | Pyridine (B92270)/Quinoline | Ortho-alkylated Pyridine/Quinoline | nih.gov |
| PN5P-Ir complexes | Multicomponent Synthesis | Amidines and Alcohols | Substituted Pyrimidines | mdpi.com |
| Copper(II) triflate | Cyclization | Propargyl alcohols and amidine | Substituted Pyrimidines | mdpi.com |
| Choline hydroxide | [3+3] Annulation | α,β-Unsaturated ketones and benzamidine | Substituted Pyrimidines | mdpi.com |
Solvent Effects and Temperature Control in Reactions
Solvent selection and precise temperature control are critical parameters that significantly influence the outcome of synthetic reactions involving pyrimidines. The solubility of reactants, the stability of intermediates, and the rate of reaction are all heavily dependent on these factors.
In cross-coupling reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and 1,4-dioxane (B91453) are commonly used. researchgate.net The choice of solvent can impact the solubility of the catalyst and substrates, as well as the reaction kinetics. For instance, in a study on the Suzuki cross-coupling of 5-bromo-1,2,3-triazines, various solvents including DMF, toluene, 1,4-dioxane, and acetonitrile were investigated, with acetonitrile providing a clean conversion. researchgate.net The addition of water as a co-solvent can sometimes enhance the reaction rate and yield. researchgate.net
Temperature plays a crucial role in both reaction rate and selectivity. Higher temperatures are often required to overcome the activation energy for C-H activation and cross-coupling reactions. However, elevated temperatures can also lead to undesired side reactions and decomposition of starting materials or products. Optimization of the reaction temperature is therefore essential. In the aforementioned Suzuki coupling study, increasing the temperature from 80 °C to 100 °C resulted in a cleaner reaction with less formation of homocoupling byproducts. researchgate.net
For the synthesis of pyrimidines from acyclic precursors, the reaction conditions can vary widely. Some cyclization reactions proceed at room temperature, while others require refluxing in solvents like ethanol or methanol (B129727). researchgate.net Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields in some cases. nih.gov
The effect of solvent on the electronic properties of pyrimidopyrimidine derivatives has been studied theoretically, indicating that the solvent can influence the molecular properties and, by extension, the reactivity. oup.com
The following table summarizes typical solvents and temperatures used in related pyrimidine syntheses.
| Reaction Type | Solvent(s) | Temperature Range (°C) | Observations | Reference |
| Suzuki-Miyaura Coupling | MeCN, EtCN, DMF, Toluene, 1,4-Dioxane | 80 - 100 | Higher temperature reduced byproducts. | researchgate.net |
| C-H Alkylation | Not specified | Not specified | High concentration (0.8 M) reactions. | nih.gov |
| Multicomponent Synthesis | Aqueous ethanol | Room Temperature to Reflux | Environmentally friendly solvent system. | researchgate.net |
| Carbodiimide Synthesis | Toluene, Et2O, THF, Acetone, MeCN | Room Temperature | Mixed solvents (Et2O/acetone) gave high yields. |
Process Efficiency and Scalability in Laboratory Settings
Atom Economy: Green chemistry principles emphasize the importance of atom economy, which is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. Multicomponent reactions are particularly advantageous in this regard as they can construct complex molecules in a single step, often with high atom economy. mdpi.com
Reaction Time and Conditions: Long reaction times and harsh reaction conditions (e.g., very high temperatures or pressures) can be detrimental to process efficiency and scalability. The use of effective catalysts can often reduce reaction times and allow for milder conditions. Microwave-assisted synthesis has been shown to significantly shorten reaction times in some pyrimidine syntheses. nih.gov
Scalability: A reaction that works well on a small scale may not be easily scalable to produce larger quantities of the compound. Issues such as heat transfer, mixing, and purification can become more challenging on a larger scale. For instance, the scalability of a Pd-catalyzed C-H activation/functionalization of 4-arylpyrimidines has been successfully demonstrated. nih.gov The development of robust and reproducible procedures is essential for successful scale-up.
Starting Material Availability and Cost: The accessibility and cost of the starting materials are also important practical considerations. Synthetic routes that utilize readily available and inexpensive precursors are generally more favorable.
While specific data on the process efficiency and scalability for the synthesis of this compound is not available, the principles outlined above, derived from related pyrimidine syntheses, provide a framework for evaluating and optimizing potential synthetic routes in a laboratory setting.
Spectroscopic Characterization of 3 4 Pyrimidinyl Butanoic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-(4-Pyrimidinyl)butanoic acid and its related compounds, 1H NMR, 13C NMR, and two-dimensional NMR techniques provide comprehensive structural information.
Proton Nuclear Magnetic Resonance (1H NMR) Data Analysis
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule, providing information about their chemical environment and proximity to other atoms.
In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the pyrimidine (B1678525) ring and the butanoic acid chain are observed. The aromatic protons on the pyrimidine ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system and the nitrogen atoms. The protons of the butanoic acid moiety, including the methylene (B1212753) (CH₂) and methyl (CH₃) groups, resonate in the upfield region. The chemical shifts and coupling patterns are crucial for assigning each proton to its specific position in the molecule's structure.
For instance, in derivatives like 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid, the complexity of the ¹H NMR spectrum increases. The spectrum shows signals for the pyrimidine ring protons, the piperazine (B1678402) ring protons, and the butanoic acid chain protons. For example, the pyrimidine protons might appear as a multiplet around 6.53-6.56 ppm and 8.30-8.33 ppm. The piperazine protons often present as multiplets in the range of 3.54-3.86 ppm, while the methylene protons of the butanoic acid chain appear as triplets around 2.59-2.77 ppm.
A representative analysis of butanoic acid itself shows a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a multiplet for the adjacent methylene group (CH₂) around 1.6-1.7 ppm, and a triplet for the methylene group next to the carboxyl group around 2.3 ppm.
Table 1: Representative ¹H NMR Data for Butanoic Acid Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine-H | 6.5-8.5 | m |
| Piperazine-H | 3.5-3.9 | m |
| NHCH₂ | 4.44-4.46 | d |
| Butanoic Acid CH₂ | 2.5-2.8 | t |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. d=doublet, t=triplet, m=multiplet.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Data Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
For this compound, the ¹³C NMR spectrum would display signals for the carbon atoms of the pyrimidine ring and the butanoic acid chain. The carbons of the pyrimidine ring are typically found in the downfield region (110-160 ppm). The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (around 170-180 ppm). The aliphatic carbons of the butanoic acid chain resonate at higher fields.
In the case of butanoic acid, the carboxyl carbon (COOH) appears around 180 ppm, while the other carbons (CH₂, CH₂, CH₃) appear at approximately 36 ppm, 18 ppm, and 13 ppm, respectively. For derivatives such as 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid, the ¹³C NMR spectrum shows a larger number of signals corresponding to the increased number of carbon atoms. The chemical shifts for the carbons in the pyrimidine and piperazine rings, as well as the butanoic acid chain, provide a complete picture of the carbon framework.
Table 2: Representative ¹³C NMR Data for Butanoic Acid
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| COOH | ~180 |
| α-CH₂ | ~36 |
| β-CH₂ | ~18 |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the coupling between adjacent protons in the butanoic acid chain and within the pyrimidine ring, helping to trace the proton-proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This technique is crucial for piecing together the entire molecular structure by connecting different fragments of the molecule. For example, it can show correlations between the protons on the pyrimidine ring and the carbons of the butanoic acid chain, confirming their connection.
The combined use of these 2D NMR techniques allows for a complete and confident structural elucidation of this compound and its derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₀N₂O₂. For example, a derivative was found to have a calculated mass of 346.1761 and an experimental mass of 346.1764, confirming its elemental composition.
Fragmentation Pathways in Mass Spectrometry
In a mass spectrometer, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For carboxylic acids like this compound, common fragmentation pathways include the loss of the carboxyl group (-COOH) or parts of the alkyl chain.
The mass spectrum of butanoic acid, for instance, shows a characteristic peak resulting from a McLafferty rearrangement.
Infrared (IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vandanapublications.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural components: the pyrimidine ring and the butanoic acid side chain.
The carboxylic acid functional group gives rise to two particularly prominent absorptions. libretexts.org A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O–H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org Additionally, a strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration is expected between 1710 cm⁻¹ and 1760 cm⁻¹. libretexts.org The exact position can depend on whether the acid is in a dimeric, hydrogen-bonded state (around 1710 cm⁻¹) or a free monomeric state (around 1760 cm⁻¹). libretexts.org
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong, Sharp |
| Pyrimidine Ring | C=C and C=N Stretch | 1525 - 1596 | Medium to Strong |
| Aliphatic/Aromatic | C-H Stretch | 2850 - 3100 | Medium |
X-ray Crystallography for Solid-State Structure Determination
Studies on various pyrimidine derivatives show they often crystallize in common crystal systems such as monoclinic or triclinic. cjsc.ac.cnasianpubs.org For instance, certain pyrimidine derivatives have been found to crystallize in the monoclinic P2₁/c or P2₁ space group. cjsc.ac.cniucr.org The molecular packing in the crystal is typically governed by a network of intermolecular interactions. For this compound, strong hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers. Further stabilization would be provided by N-H···O or C-H···N hydrogen bonds and potential π–π stacking interactions between the pyrimidine rings. asianpubs.orgiucr.org The result of an X-ray diffraction analysis would yield precise unit cell parameters and atomic coordinates. cjsc.ac.cnasianpubs.org
Table 2: Example Crystallographic Data for a Pyrimidine Derivative
| Parameter | Example Value | Reference |
| Crystal System | Monoclinic | cjsc.ac.cn |
| Space Group | P2₁ | cjsc.ac.cn |
| a (Å) | 12.258(3) | cjsc.ac.cn |
| b (Å) | 10.396(2) | cjsc.ac.cn |
| c (Å) | 15.570(3) | cjsc.ac.cn |
| β (°) | 107.21(3) | cjsc.ac.cn |
| Volume (ų) | 1895.3(7) | cjsc.ac.cn |
| Z (molecules/unit cell) | 2 | cjsc.ac.cn |
Note: The data presented is for a derivative compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components from a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this regard.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally sensitive compounds like this compound. The most common mode used for this type of analysis is Reversed-Phase HPLC (RP-HPLC). jpionline.org
In a typical RP-HPLC setup, a C18 (octadecylsilyl) column is used as the stationary phase, which is nonpolar. acs.orgnih.gov The mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, run in either an isocratic or gradient mode. jpionline.orgmdpi.com A Photo Diode Array (PDA) or UV detector is typically used for detection, set to a wavelength where the pyrimidine ring exhibits strong absorbance. jpionline.org
Method validation according to International Council for Harmonisation (ICH) guidelines is crucial for quality control applications. jpionline.org This involves demonstrating the method's linearity, precision, accuracy, and robustness. jpionline.orgchromatographyonline.com For example, linearity is confirmed if the detector response is proportional to the analyte concentration over a given range, often yielding a correlation coefficient (R²) of 0.999 or greater. jpionline.orggoogle.com Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The purity of final compounds for biological testing is often required to be ≥95%. acs.org
Table 3: Typical RP-HPLC Method Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Description |
| Column | C18, e.g., 4.6 mm x 150 mm, 5 µm particle size jpionline.orgacs.org |
| Mobile Phase | Acetonitrile and Water/Phosphate Buffer (e.g., 60:40 v/v) jpionline.org |
| Flow Rate | 1.0 mL/min jpionline.orgacs.org |
| Detection | UV/PDA at a specific wavelength (e.g., 260 nm) jpionline.org |
| Retention Time (tR) | Specific for the compound under the given conditions (e.g., 5.4 min) jpionline.org |
| Purity Assessment | ≥95% by peak area percentage acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jchr.org It is best suited for compounds that are volatile and thermally stable. For a compound like this compound, which contains a non-volatile carboxylic acid group, a derivatization step is often required prior to analysis. hplc.eu This typically involves esterification (e.g., methylation) to convert the carboxylic acid into a more volatile ester. hplc.eu
Once injected, the derivatized analyte is separated from other components in the GC column based on its boiling point and affinity for the stationary phase. ijtsrd.com As the components elute from the column, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected based on their mass-to-charge (m/z) ratio. sapub.org
The fragmentation pattern is a molecular fingerprint that allows for unambiguous structural confirmation. For the methyl ester of this compound, fragmentation would likely involve cleavage of the pyrimidine moiety, loss of the ester group, and various rearrangements, providing a distinct mass spectrum. sapub.orgsphinxsai.com
Table 4: Illustrative GC-MS Parameters and Expected Fragmentation
| Parameter | Description |
| GC Column | Capillary column (e.g., DB-5MS, 30m x 0.25mm) ijtsrd.com |
| Carrier Gas | Helium ijtsrd.com |
| Temperature Program | Initial hold, followed by a ramp to a final temperature (e.g., 55°C to 300°C) ijtsrd.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection | Mass Spectrometer (Quadrupole or Ion Trap) |
| Key Fragments (Hypothetical) | Fragments corresponding to the pyrimidine ring, loss of •OCH₃, loss of •COOCH₃, and cleavage of the butanoic chain. |
Chemical Reactivity and Transformations of 3 4 Pyrimidinyl Butanoic Acid
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is an aromatic, six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. wikipedia.org This structure classifies it as a π-deficient heterocycle, which significantly influences its reactivity. wikipedia.org The presence of two electronegative nitrogen atoms decreases the π-electron density of the ring to a greater extent than in pyridine (B92270), making electrophilic aromatic substitution more challenging while facilitating nucleophilic aromatic substitution. wikipedia.org
The reaction is more facile on pyrimidine rings that bear activating, electron-donating substituents. researchgate.net Such groups can restore some of the π-electron density to the ring, making the C-5 position more susceptible to attack by electrophiles. pharmaguideline.com A variety of electrophilic substitution reactions have been observed with substituted pyrimidines, including nitration, halogenation, sulfonation, and formylation. wikipedia.org In some highly activated systems, such as 2,4,6-pyrimidinetriamine, protonation (an electrophilic attack) can even occur at the C-5 position to form a stable cationic sigma-complex. nih.gov
| Reaction | Electrophile | Typical Conditions | Product at C-5 |
| Nitration | NO₂+ | H₂SO₄/HNO₃ | -NO₂ |
| Halogenation | Br₂ / Cl₂ | Various | -Br / -Cl |
| Sulfonation | SO₃ | H₂SO₄ (oleum) | -SO₃H |
| Azo coupling | ArN₂⁺ | Mildly acidic/neutral | -N=N-Ar |
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Activated Pyrimidine Rings.
The electron deficiency at the C-2, C-4, and C-6 positions makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgstackexchange.com This reactivity is enhanced in pyrimidines that are "activated" by the presence of electron-withdrawing groups and a good leaving group (such as a halide) at these positions. thieme-connect.comwikipedia.org The SNAr reaction is a cornerstone in the synthesis of substituted pyrimidines. thieme-connect.comnih.gov
The mechanism typically proceeds in two steps: initial addition of the nucleophile to the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. wikipedia.orglibretexts.org The stability of the Meisenheimer intermediate is a key factor in this reaction, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. libretexts.org Pyridines and pyrimidines are particularly reactive in SNAr reactions because the negative charge in the intermediate can be effectively delocalized onto the ring nitrogen atom(s). stackexchange.comwikipedia.org
| Leaving Group (at C-2, C-4, or C-6) | Nucleophile | Typical Product |
| -Cl, -Br | Amines (R-NH₂) | Amino-substituted pyrimidine |
| -Cl, -Br | Alkoxides (R-O⁻) | Alkoxy-substituted pyrimidine |
| -Cl, -Br | Thiolates (R-S⁻) | Thioether-substituted pyrimidine |
| -F | Amines, Alcohols | Amino/Alkoxy-substituted pyrimidine |
Table 2: Common Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines.
Under specific conditions, the pyrimidine ring can undergo significant structural changes, including ring transformations and rearrangements. wur.nlresearchgate.net These reactions often involve nucleophilic attack followed by ring-opening and subsequent recyclization to form a new heterocyclic system. wur.nl
A well-known example is the Dimroth rearrangement, which involves the transposition of heteroatoms within the ring system. nih.gov This rearrangement can be initiated under acidic, basic, or even photoactivated conditions and involves a sequence of ring-opening, rotation of the side chain, and ring-closure. nih.govchinesechemsoc.org For instance, N-alkylpyrimidinium salts can react with nucleophiles, leading to the replacement of a C-N fragment with a C-C fragment, effectively transforming a pyrimidine into a pyridine derivative. wur.nlchinesechemsoc.org
Another type of transformation involves the reaction of pyrimidines with strong nucleophiles like hydrazine, which can lead to ring contraction. researchgate.net Depending on the substituents and reaction conditions, pyrimidines can be converted into other heterocycles such as pyrazoles or 1,2,4-triazoles. researchgate.net The quaternization of a ring nitrogen atom significantly enhances the pyrimidine's susceptibility to these nucleophilic attacks that initiate ring transformations. wur.nl
| Reaction Type | Reagent/Condition | Initial Heterocycle | Resulting Heterocycle |
| Dimroth Rearrangement | Acid or Base | Imidazo[1,2-a]pyrimidine (B1208166) | Imidazo[1,2-a]pyrimidine (isomer) |
| Ring Contraction | Hydrazine (N₂H₄) | Pyrimidine | Pyrazole or 1,2,4-Triazole |
| Two Atom Swap | Tf₂O, Nucleophile | Pyrimidine | Pyridine |
Table 3: Selected Ring Transformation Reactions of Pyrimidine Derivatives.
Reactions Involving the Butanoic Acid Moiety
The butanoic acid side chain of 3-(4-Pyrimidinyl)butanoic acid possesses a terminal carboxylic acid group, which is the site of a variety of well-established chemical transformations.
The carboxylic acid group readily undergoes esterification when reacted with an alcohol, typically in the presence of an acid catalyst. Similarly, it can be converted into an amide through reaction with a primary or secondary amine. researchgate.net These reactions usually require activation of the carboxylic acid to facilitate the nucleophilic attack by the alcohol or amine. rsc.org
A wide range of coupling agents and methods have been developed to promote these transformations under mild conditions. organic-chemistry.org For example, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used for esterification. reddit.com For amidation, various peptide coupling reagents can be employed. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with the nucleophile. reddit.com
| Transformation | Reagent | Activating/Coupling Agent | Product |
| Esterification | Alcohol (R'-OH) | H⁺ (catalyst), DCC/DMAP | Ester (R-COOR') |
| Amidation | Amine (R'R''NH) | DCC, HATU, PyBOP | Amide (R-CONR'R'') |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | None | Acyl Chloride (R-COCl) |
Table 4: Common Reactions for the Derivatization of the Carboxylic Acid Group.
The carboxylic acid functional group is relatively resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. britannica.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. britannica.comchemistrysteps.com The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the primary alcohol; isolating the aldehyde is generally not feasible under these conditions. chemistrysteps.comchemguide.co.uk
It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically not strong enough to reduce carboxylic acids. chemistrysteps.comchemistrysteps.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another effective reagent that can selectively reduce carboxylic acids to primary alcohols in the presence of other reducible functional groups. britannica.comkhanacademy.org
| Reducing Agent | Typical Solvent | Intermediate | Final Product |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Aldehyde | Primary Alcohol |
| Borane (BH₃·THF) | Tetrahydrofuran (THF) | - | Primary Alcohol |
| Sodium borohydride (NaBH₄) | Alcohols, Water | No Reaction | No Reaction |
Table 5: Comparison of Reagents for the Reduction of Carboxylic Acids.
Oxidation Reactions
The oxidation of this compound can be approached by considering the reactivity of its constituent parts: the pyrimidine ring, the aliphatic butanoic acid chain, and the carboxylic acid group. The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the aliphatic chain and the pyrimidine ring are susceptible to oxidative transformation, depending on the reagents and conditions employed.
Strong oxidizing agents can lead to the degradation of the molecule. For instance, studies on analogous 4-oxo-4-phenyl butanoic acid have shown that oxidation with reagents like tripropylammonium (B8586437) fluorochromate can result in cleavage of the butanoic acid chain, yielding benzoic acid as a product. libretexts.orgderpharmachemica.comorientjchem.org This suggests that under harsh oxidative conditions, the C-C bonds of the butanoic acid chain in this compound could be cleaved.
The position alpha to the pyrimidine ring (C3 of the butanoic acid chain) is analogous to a benzylic position and may be susceptible to oxidation. However, the electron-deficient nature of the pyrimidine ring may deactivate this position compared to a more electron-rich benzene (B151609) ring.
Under certain conditions, oxidative decarboxylation, a reaction that removes a carboxyl group and releases carbon dioxide, could be a potential pathway, particularly with specialized reagents like lead(IV) acetate. acs.org
The pyrimidine ring itself can be subject to oxidation, potentially leading to the formation of N-oxides or ring-opening products, especially when treated with powerful oxidants like peroxy acids. The specific products would depend heavily on the reaction conditions and the oxidant used.
Table 1: Potential Oxidation Reactions and Products
| Oxidizing Agent | Potential Reaction Type | Expected Major Product(s) |
|---|---|---|
| Strong Oxidants (e.g., KMnO₄, Cr(VI) reagents) | Chain Cleavage / Ring Degradation | Pyrimidine-4-carboxylic acid, Formic acid, Oxalic acid |
| Peroxy Acids (e.g., m-CPBA) | N-oxidation | 3-(1-Oxido-pyrimidin-1-yl-4-yl)butanoic acid |
| Lead(IV) Acetate | Oxidative Decarboxylation | 4-(But-1-enyl)pyrimidine or related products |
Selective Functional Group Interconversions
Selective functional group interconversions for this compound primarily target the carboxylic acid moiety, as it is the most reactive functional group for transformations that preserve the core structure. A key interconversion is the reduction of the carboxylic acid to a primary alcohol.
Reduction to Primary Alcohol:
The carboxylic acid group can be selectively reduced to a primary alcohol, yielding 4-(pyrimidin-4-yl)butan-1-ol. This transformation requires the use of strong reducing agents.
Lithium aluminum hydride (LiAlH₄) is highly effective for this reduction. chemistrysteps.comlibretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. savemyexams.com The aldehyde is an intermediate in this process but cannot be isolated as it is rapidly reduced further to the alcohol. libretexts.orgchemistrysteps.com
Borane (BH₃) , often used as a complex with THF (BH₃·THF), is another powerful reagent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.com
It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are not strong enough to reduce carboxylic acids and will not be effective for this transformation. chemistrysteps.comsavemyexams.comjackwestin.com
This interconversion is significant as it transforms the acid into a versatile alcohol, which can then undergo a different set of subsequent reactions, such as oxidation back to an aldehyde (using milder oxidizing agents like pyridinium (B92312) chlorochromate, PCC) or conversion to an alkyl halide.
Table 2: Reagents for Reduction of Carboxylic Acid
| Reagent | Product | Typical Conditions | Efficacy |
|---|
Derivatization Strategies for Structural Modification
Derivatization of this compound is a key strategy for modifying its physicochemical properties and for creating analogues for various applications. These strategies primarily involve reactions of the carboxylic acid group to form esters and amides. jackwestin.com
Esterification:
The conversion of the carboxylic acid to an ester is a common derivatization. The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca
Reaction: this compound + R-OH ⇌ (H⁺ catalyst) ⇌ Alkyl 3-(4-pyrimidinyl)butanoate + H₂O
Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride reacts readily with alcohols, even without a catalyst, to produce the corresponding ester in high yield. athabascau.ca
Amide Formation:
Formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is another crucial derivatization strategy. The direct reaction between a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. jackwestin.comlibretexts.org To overcome this, several methods are employed:
Thermal Dehydration: Heating the ammonium carboxylate salt above 100°C can drive off water and form the amide. libretexts.org
Coupling Reagents: The most common and milder approach involves the use of peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Widely used coupling agents include:
Carbodiimides: such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). jackwestin.comlibretexts.orgajchem-a.com
Phosphonium or Uronium Salts: such as Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent). mdpi.com A study on the synthesis of pyrimidine acrylamides successfully utilized the BOP reagent to couple a carboxylic acid with a pyrimidine-containing amine, demonstrating the effectiveness of this method for similar structures. mdpi.com
Table 3: Common Derivatization Reactions
| Derivative Type | Reagents | Key Features |
|---|---|---|
| Ester | Alcohol (R-OH), H₂SO₄ (catalyst) | Fischer Esterification; equilibrium reaction. masterorganicchemistry.com |
Synthetic Applications and Advanced Material Precursors
3-(4-Pyrimidinyl)butanoic Acid as a Key Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, prized for its pyrimidine (B1678525) core and a reactive carboxylic acid side chain. This unique combination of functional groups allows for a wide array of chemical transformations, making it an important intermediate in the creation of more complex molecules. The pyrimidine ring can be further functionalized, while the butanoic acid portion offers a handle for amidation, esterification, and other coupling reactions. This dual reactivity is instrumental in constructing diverse molecular architectures.
The structure of this compound is particularly well-suited for the synthesis of advanced heterocyclic systems, especially fused pyrimidines. The inherent reactivity of the pyrimidine ring, combined with the carboxylic acid moiety, allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. These fused pyrimidine systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
One common strategy involves the activation of the carboxylic acid group, followed by a reaction with a nucleophilic center on the pyrimidine ring or an adjacent substituent. This can lead to the formation of novel ring systems with potential therapeutic applications. For example, researchers have explored the use of similar pyrimidine derivatives in the synthesis of compounds targeting cyclin-dependent kinases, which are implicated in cancer. nih.gov The general approach often involves a base-mediated condensation reaction to construct the fused ring system. nih.gov
The following table provides examples of advanced heterocyclic systems that can be conceptually derived from pyrimidine-containing building blocks:
| Heterocyclic System | Synthetic Strategy | Potential Application |
| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation reactions | Adenosine A3 Receptor Antagonists |
| Thieno[2,3-d]pyrimidines | Gewald reaction followed by cyclization | Kinase inhibitors |
| Furo[3,2-d]pyrimidines | Intramolecular cyclization of functionalized pyrimidines | Antiviral agents |
The structural framework of this compound is advantageous for its use as a scaffold in multi-component reactions (MCRs) and combinatorial synthesis. MCRs are powerful tools in drug discovery, allowing for the rapid generation of large libraries of compounds by combining three or more starting materials in a single step. mdpi.comarizona.edu The pyrimidine core can act as a central scaffold, with the carboxylic acid side chain and positions on the ring serving as points for diversification.
In a typical combinatorial approach, the carboxylic acid of this compound can be converted to an amide or ester with a variety of amines or alcohols. Simultaneously, the pyrimidine ring can be modified through reactions such as nucleophilic aromatic substitution or cross-coupling reactions, if appropriately substituted. This strategy enables the efficient creation of a diverse set of molecules with a common pyrimidine core, which can then be screened for biological activity. The development of solution-phase parallel synthesis methods has further streamlined the generation of such combinatorial libraries. nih.govmdpi.com
Development of Conjugates and Hybrid Molecules
The concept of creating conjugates and hybrid molecules involves linking two or more distinct pharmacophores to generate a new molecule with potentially enhanced or synergistic biological activities. This compound is a valuable synthon in this field due to its bifunctional nature. The carboxylic acid provides a convenient attachment point for another bioactive molecule, while the pyrimidine ring itself can confer specific biological properties.
Applications in Chemo-selective Transformations
Chemo-selective transformations are crucial in organic synthesis, allowing for the modification of one functional group in the presence of others. The distinct reactivity of the pyrimidine ring and the carboxylic acid in this compound allows for its use in such selective reactions.
For example, the carboxylic acid can be selectively reduced to an alcohol or converted to an amide without affecting the pyrimidine ring under appropriate conditions. Conversely, the pyrimidine ring can undergo specific reactions, such as electrophilic substitution or metal-catalyzed cross-coupling, while the carboxylic acid group remains intact or is temporarily protected. This chemo-selectivity is essential for the controlled and efficient synthesis of complex molecules derived from this building block. The ability to perform these selective transformations enhances the utility of this compound as a versatile intermediate in multi-step synthetic sequences.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine-Butanoic Acid Systems
The synthesis of pyrimidine-butanoic acid derivatives is a cornerstone for accessing novel chemical space. While classical synthetic routes exist, the development of more efficient, sustainable, and versatile methods remains a significant area of future research.
Current synthetic strategies for similar pyrimidine-containing carboxylic acids often involve multi-step sequences. For instance, the synthesis of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid involves the reaction of 1-(2-pyrimidinyl)piperazine dihydrochloride (B599025) with succinic anhydride. researchgate.net This highlights a general approach of coupling a pre-functionalized pyrimidine (B1678525) with a butanoic acid precursor. Another approach involves the reaction of a pyrimidine carbaldehyde with a suitable C3-synthon, as demonstrated in the preparation of 3-(2-pyrimidinyl)-4-aminobutanoic acid from 2-pyrimidinyl carbaldehyde. google.com
Future research in this area should focus on several key aspects:
One-Pot Syntheses: Developing one-pot or tandem reactions that minimize intermediate purification steps would significantly improve efficiency and reduce waste. For example, a one-pot synthesis for 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid has been reported, showcasing the potential for such streamlined processes. google.com
Catalytic Methods: The exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, could lead to more selective and efficient bond formations. For instance, palladium-catalyzed cross-coupling reactions are employed in the synthesis of other pyrimidine derivatives.
Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) are critical for developing sustainable synthetic protocols. The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives using Al2O3 as a catalyst in solvent-free conditions is a step in this direction. solubilityofthings.com
Diversity-Oriented Synthesis: Methodologies that allow for the rapid generation of a library of diverse 3-(4-pyrimidinyl)butanoic acid analogs with various substituents on both the pyrimidine ring and the butanoic acid chain would be highly valuable for structure-activity relationship (SAR) studies.
Challenges in this area include achieving regioselectivity in the functionalization of the pyrimidine ring and controlling stereochemistry at the chiral center of the butanoic acid moiety. Overcoming these hurdles will require the design of highly specific catalysts and a deep understanding of the reaction mechanisms.
Advanced Spectroscopic Characterization Techniques for Complex Derivatives
The unambiguous characterization of this compound and its derivatives is crucial for understanding their structure and purity. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are indispensable, future research will likely involve the application of more advanced and hyphenated techniques.
Expected Spectroscopic Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (typically in the aromatic region), the methine proton on the butanoic acid chain adjacent to the pyrimidine ring, the methylene (B1212753) protons, and the methyl group protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). docbrown.inforesearchgate.net |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), and the aliphatic carbons of the butanoic acid chain. docbrown.info |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), and characteristic C-H and C=N stretching and bending vibrations for the pyrimidine ring and the aliphatic chain. vscht.czdocbrown.infolibretexts.org |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns that can help in structure elucidation. |
Future research should focus on:
Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential for unambiguously assigning all proton and carbon signals, especially for more complex derivatives with multiple substituents.
Solid-State NMR: For crystalline derivatives, solid-state NMR can provide valuable information about the molecular conformation and intermolecular interactions in the solid state.
Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are crucial for confirming molecular formulas and for sequencing modifications in more complex analogs. nih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing related compounds in biological matrices. nih.gov
Vibrational Spectroscopy: Advanced vibrational techniques like Raman spectroscopy can provide complementary information to IR, particularly for symmetrical vibrations and for analysis in aqueous media. docbrown.info
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive proof of the molecular structure, including stereochemistry and solid-state packing. mdpi.com
A significant challenge lies in the potential for polymorphism and the existence of different conformers in solution, which can complicate spectral interpretation. The integration of computational modeling with experimental spectroscopic data can aid in resolving these complexities.
Integration of Machine Learning and Artificial Intelligence in Computational Predictions for Molecular Design
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. For pyrimidine-butanoic acid systems, these computational tools offer immense potential for accelerating the design and optimization of new molecules with desired properties.
Future research in this domain should concentrate on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help in predicting the biological activity of novel this compound derivatives based on their structural features. derpharmachemica.com Such models can guide the synthesis of more potent and selective compounds.
De Novo Drug Design: Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of pyrimidine derivatives to design entirely new molecules with optimized properties.
Prediction of Physicochemical Properties: ML models can be developed to accurately predict key physicochemical properties like solubility, lipophilicity (logP), and metabolic stability, which are crucial for drug development.
Reaction Prediction and Optimization: AI algorithms can be used to predict the outcomes of chemical reactions and to optimize reaction conditions, thereby accelerating the development of novel synthetic methodologies. beilstein-journals.org
The primary challenge in this area is the availability of large, high-quality datasets for training the ML models. The predictive power of these models is highly dependent on the diversity and accuracy of the input data. Therefore, a concerted effort to generate and curate experimental data for pyrimidine derivatives is essential for the successful application of AI in this field. nih.gov
Exploration of New Chemical Transformations and Reactivity Patterns of this compound
Understanding the chemical reactivity of this compound is fundamental to its application as a building block in organic synthesis. The molecule possesses several reactive sites that can be targeted for further functionalization.
Key areas for future research include:
Reactions of the Carboxylic Acid Group: Standard transformations of the carboxylic acid moiety, such as esterification, amidation, and reduction to the corresponding alcohol, can provide access to a wide range of derivatives with diverse functionalities. researchgate.net
Functionalization of the Pyrimidine Ring: The pyrimidine ring can potentially undergo various transformations.
Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes electrophilic substitution challenging, but under forcing conditions or with activating substituents, reactions like nitration or halogenation might be possible.
Nucleophilic Aromatic Substitution (SNAAr): The introduction of a leaving group (e.g., a halogen) on the pyrimidine ring would open up possibilities for SNAAr reactions with various nucleophiles, allowing for the introduction of diverse substituents.
Reactions at the α- and β-positions of the Butanoic Acid Chain: The carbons adjacent to the carboxylic acid and the pyrimidine ring can be targeted for functionalization, for example, through enolate chemistry or radical reactions.
Metal-Catalyzed Cross-Coupling Reactions: If a halogen is introduced onto the pyrimidine ring, it can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C or C-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives.
A key challenge is to achieve selective functionalization at one reactive site without affecting others. This will require careful choice of reagents and reaction conditions, and may involve the use of protecting groups. A thorough investigation of the reactivity patterns of this compound will undoubtedly unveil new synthetic opportunities and expand its utility as a versatile chemical intermediate.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(4-Pyrimidinyl)butanoic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves coupling pyrimidine derivatives with butanoic acid precursors. For example, nucleophilic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can attach the pyrimidinyl group to the butanoic acid backbone . Optimization of reaction parameters—such as temperature (e.g., 80–120°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity—is critical for improving yields. Evidence from analogous compounds (e.g., 3-benzoylpropionic acid derivatives) shows that yields ≥70% are achievable under inert atmospheres with rigorous drying of reagents .
Advanced: How can structural analogs guide SAR studies to elucidate the bioactivity of this compound?
Structure-activity relationship (SAR) studies rely on systematic modifications to the pyrimidinyl or butanoic acid moieties. For instance:
- Pyrimidine substitution : Introducing electron-withdrawing groups (e.g., Cl, Br) at the 2-position of the pyrimidine ring (as seen in [3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol) may enhance binding affinity to target enzymes by altering electronic density .
- Butanoic acid chain length : Shortening the chain (e.g., to propionic acid) in related compounds reduced anti-inflammatory activity, suggesting the four-carbon chain is optimal for steric compatibility .
Comparative assays (e.g., enzyme inhibition, cell viability) using analogs like 4-(3-aminophenyl)butanoic acid (neuroprotective agent) provide mechanistic hypotheses for the target compound .
Basic: What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidinyl substitution pattern) and purity. For example, aromatic protons in pyrimidine resonate at δ 8.5–9.0 ppm .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₀H₁₁N₃O₂, theoretical 221.08 g/mol) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related compounds like 3-amino-4-phenylbutanoic acid .
Advanced: How can researchers address solubility challenges of 3-(4-Pyrimidyl)butanoic acid in pharmacological assays?
Strategies include:
- Salt formation : Converting the carboxylic acid to a sodium or hydrochloride salt (e.g., 4-(3-aminophenyl)butanoic acid hydrochloride) improves aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while achieving mM concentrations for in vitro testing .
- Prodrug derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) enhances membrane permeability, with hydrolysis in vivo regenerating the active form .
Basic: How does the pyrimidinyl group influence the compound’s reactivity compared to phenyl-substituted analogs?
The pyrimidinyl group introduces:
- Electron-deficient aromaticity : Enhances susceptibility to nucleophilic attack at the 2- and 4-positions, enabling regioselective functionalization .
- Hydrogen-bonding capacity : Nitrogen atoms in the pyrimidine ring participate in H-bonding with biological targets (e.g., enzyme active sites), as observed in neuroprotective studies of 4-(3-aminophenyl)butanoic acid .
In contrast, phenyl analogs (e.g., 4-phenylbutanoic acid) exhibit greater lipophilicity but reduced polar interactions .
Advanced: What computational approaches predict the binding mode of this compound with therapeutic targets?
- Molecular docking : Software like AutoDock Vina models interactions between the pyrimidinyl group and residues in enzyme pockets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- QSAR modeling : Quantifies contributions of substituents (e.g., logP, polar surface area) to bioactivity, using datasets from analogs like 3-(4-bromophenyl)butanoic acid .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or π-π stacking interactions .
Basic: What are the common degradation pathways of this compound under physiological conditions?
- Hydrolysis : The ester or amide derivatives (if present) may hydrolyze in aqueous media, particularly at extreme pH .
- Oxidation : The pyrimidine ring is susceptible to oxidative cleavage under high-temperature or UV exposure, necessitating storage at ≤−20°C in amber vials .
Stability studies using HPLC-UV (e.g., monitoring degradation products at 254 nm) are recommended .
Advanced: How can contradictory results in enzymatic inhibition assays be systematically resolved?
- Control experiments : Verify enzyme activity with established inhibitors (e.g., indomethacin for COX-2) to rule out assay artifacts .
- Buffer optimization : Adjust ionic strength (e.g., 50–150 mM NaCl) and pH (6.5–7.5) to mimic physiological conditions, as variations can alter IC₅₀ values .
- Orthogonal assays : Validate findings using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
